

AZD7545 structure and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD7545

Cat. No.: B1666236

[Get Quote](#)

An in-depth technical guide to **AZD7545**, a potent inhibitor of pyruvate dehydrogenase kinase, for researchers, scientists, and drug development professionals.

Introduction

AZD7545 is a synthetic, cell-permeable small molecule that acts as a potent and selective inhibitor of pyruvate dehydrogenase kinases (PDHKs), particularly PDHK1 and PDHK2.[1][2][3][4] By inhibiting these kinases, **AZD7545** leads to the activation of the pyruvate dehydrogenase complex (PDC), a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle.[1][5] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **AZD7545**.

Chemical Structure and Properties

AZD7545 is a trifluoromethylpropanamide derivative with a molecular weight of 478.87 g/mol . [1][2][3] It is a white to off-white solid.[2] The stereochemistry at the hydroxyl-bearing carbon is crucial for its activity.

Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	4-[[[3-chloro-4-[[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methyl-1-oxopropyl]amino]phenyl]sulfonyl]-N,N-dimethyl-benzamide	[5]
CAS Number	252017-04-2	[1][2][3][5]
Molecular Formula	C ₁₉ H ₁₈ ClF ₃ N ₂ O ₅ S	[1][2][3][5]
Molecular Weight	478.87	[1][2][3][5]
SMILES	<chem>O=C(N(C)C)C1=CC=C(S(=O)(=O)C2=CC=C(NC(=O)C(F)(F)F)C(Cl)=C2)C=C1</chem>	[2][3][5]
InChI Key	DTDZLJHKVNTQGZ-GOSISDBHSA-N	[3]

Physicochemical Properties

Property	Value	Reference
Physical Form	Crystalline solid	[5]
Color	White to off-white	[2][3]
Storage Temperature	2-8°C (solid); -20°C (in solution for up to 3 months)	[3][4]

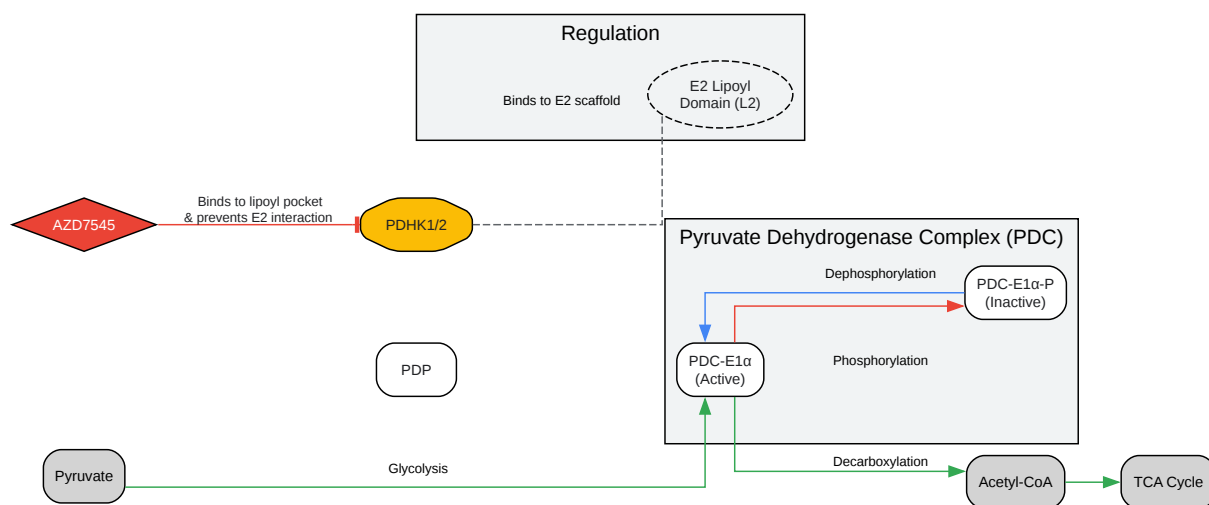
Solubility

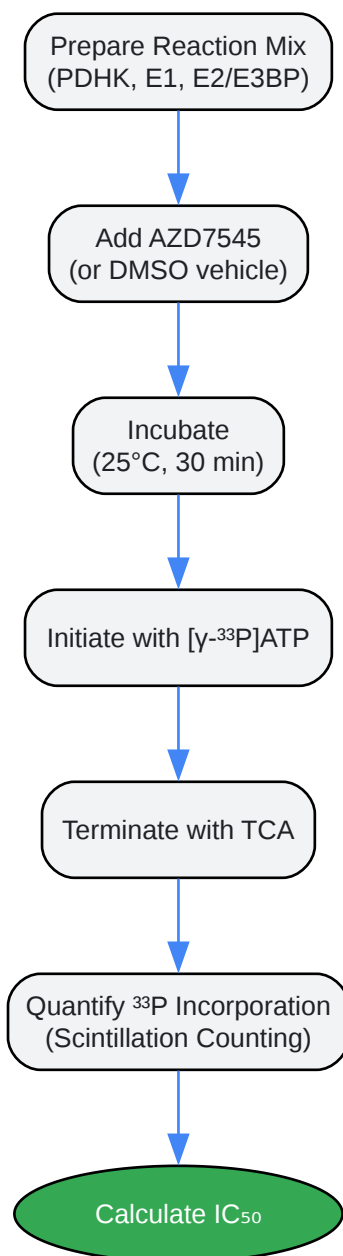
Solvent	Solubility	Reference
Water	Insoluble	[1]
DMSO	≥ 46 mg/mL (96.06 mM)	[2]
Ethanol	20 mg/mL	[5]
DMF	20 mg/mL	[5]
DMSO:PBS (pH 7.2)	0.02 mg/mL	[5]

Mechanism of Action

AZD7545 functions by inhibiting the pyruvate dehydrogenase kinases (PDHKs), which are responsible for the inhibitory phosphorylation of the E1 α subunit of the pyruvate dehydrogenase complex (PDC).[6] This inhibition is non-ATP-competitive.[3][7]

AZD7545 specifically binds to the lipoyl-binding pocket on the N-terminal domain of PDHKs.[8] [9] This binding site is normally occupied by the lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC.[1][4] By occupying this pocket, **AZD7545** prevents the docking of PDHK onto the E2 scaffold, thereby inhibiting its ability to phosphorylate and inactivate the E1 α subunit.[1][4][9] The subsequent decrease in phosphorylated (inactive) PDC leads to a higher proportion of active, dephosphorylated PDC, which enhances the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[1][10]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 5. Regulation of the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD7545 is a selective inhibitor of pyruvate dehydrogenase kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD7545 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Distinct structural mechanisms for inhibition of pyruvate dehydrogenase kinase isoforms by AZD7545, dichloroacetate, and radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD7545 structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666236#azd7545-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com